molecular formula C10H10N2O B2878242 1-benzyl-1H-pyrazol-4-ol CAS No. 226989-35-1

1-benzyl-1H-pyrazol-4-ol

Cat. No.: B2878242
CAS No.: 226989-35-1
M. Wt: 174.203
InChI Key: BELUNASLYMZLPW-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family It features a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids and bases .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

1-Benzyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-pyrazol-4-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazol-4-ol: Similar structure but with a phenyl group instead of a benzyl group.

    1-Methyl-1H-pyrazol-4-ol: Features a methyl group instead of a benzyl group.

    1-Benzyl-3-methyl-1H-pyrazol-4-ol: Contains an additional methyl group at the third position.

Uniqueness: 1-Benzyl-1H-pyrazol-4-ol is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-benzylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUNASLYMZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226989-35-1
Record name 1-benzyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 g, 7.03 mmol) was dissolved in tetrahydrofuran (18 mL) and cooled to 0° C. 2N NaOH (7.03 mL, 14.06 mmol) and 30% peroxide (14.07 mL) were added and the reaction was stirred at room temperature for 45 minutes. The reaction was acidified to pH=2 by addition of 2N HCl and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give 1-benzyl-1H-pyrazol-4-ol (1.54 g) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 7.25-7.21 (m, 3H), 7.08-7.07 (m, 3H), 6.91 (s, 1H), 5.06 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
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18 mL
Type
solvent
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7.03 mL
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reactant
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[Compound]
Name
peroxide
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14.07 mL
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-Benzyl-4-t-butyldimethylsilyloxypyrazole (3.0 g, 10.4 mmol) was dissolved in THF (20 ml) and tetrabutylammonium fluoride (52 ml of 1M solution in THF) was added. The reaction was stirred overnight and the solvent removed in vacuo. The residue was dissolved in water and extracted into diethylether. The organics dried over sodium sulfate, and the ether removed in vacuo. The residue purified by column chromatography (silica gel, chloroform→2% methanol/chloroform) to yield product (0.63 g, 35%). MS
Name
1-Benzyl-4-t-butyldimethylsilyloxypyrazole
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods IV

Procedure details

Into a 100-mL three neck round-bottom flask, was placed a solution of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (compound 244.1, 3.47 g, 12.2 mmol) in tetrahydrofuran (35 mL). Sodium hydroxide (980 mg, 24.5 mmol) was added and then the mixture was cooled to 0° C. Hydrogen peroxide (2.51 mL, 24.4 mmol) was carefully added drop-wise and the resulting mixture was stirred for 2 h at room temperature. The reaction was carefully quenched with aqueous Na2S2O3(sat.) (20 mL). The aqueous phase was extracted with EtOAc (300 mL) and the combined organic layers were washed with brine (2×150 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/1) as eluent to furnish the title compound as a white solid (1.64 g, 77%).
[Compound]
Name
three
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0 (± 1) mol
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3.47 g
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980 mg
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reactant
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2.51 mL
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35 mL
Type
solvent
Reaction Step Six
Yield
77%

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